1-Fluoro-4-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene
Description
1-Fluoro-4-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a trifluoromethyl group at the 2-position, a fluorine atom at the 1-position, and a prop-2-yn-1-yl (propargyl) group at the 4-position. The trifluoromethyl group is a strong electron-withdrawing substituent, while the propargyl group introduces sp-hybridized carbons, enabling reactivity in click chemistry and cross-coupling reactions.
Properties
Molecular Formula |
C10H6F4 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
1-fluoro-4-prop-2-ynyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H6F4/c1-2-3-7-4-5-9(11)8(6-7)10(12,13)14/h1,4-6H,3H2 |
InChI Key |
DHNJITHYZSHYCO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC(=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Related Compounds
*Calculated based on molecular formula.
Reactivity and Electronic Effects
- Electron-Withdrawing Effects : The trifluoromethyl group in all compounds reduces electron density on the benzene ring, enhancing resistance to electrophilic attack. However, the propargyl group in the target compound introduces additional electron withdrawal via sp hybridization, further deactivating the ring compared to ether or sulfanyl substituents .
- Alkyne Reactivity: The propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and cross-coupling reactions (e.g., Sonogashira), distinguishing it from nitro- or methoxy-substituted analogs .
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